molecular formula C20H16N2O6S B4561657 4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate

4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate

Cat. No.: B4561657
M. Wt: 412.4 g/mol
InChI Key: YKBNOFQTZQVHCB-SRZZPIQSSA-N
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Description

4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H16N2O6S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.07290741 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds closely related to 4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate have been synthesized and evaluated for their antimicrobial and antioxidant properties. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were screened in vitro, showing excellent antibacterial and antifungal activities, alongside remarkable antioxidant potential. These studies underscore the potential of such compounds in pharmaceutical applications, particularly in combating microbial infections and oxidative stress (Raghavendra et al., 2016).

Covalent Organic Frameworks

Research on hydrazone linkages has led to the development of covalent organic frameworks (COFs), which are highly crystalline and exhibit excellent chemical and thermal stability. Such materials are of great interest due to their permanent porosity, making them suitable for a variety of applications including gas storage, catalysis, and as sensors. The study highlights the synthesis of COFs using components that share a structural resemblance to the chemical , broadening the scope of materials with robust and functional structures (Uribe-Romo et al., 2011).

Synthetic Methodologies

Novel synthetic approaches have been developed for compounds related to this compound, contributing to the field of heterocyclic chemistry. These methodologies facilitate the construction of complex molecules that could serve as intermediates for pharmaceuticals or materials science. The diversity in reaction mechanisms, such as cycloadditions and nucleophilic attacks, underscores the chemical versatility of these compounds and their potential utility in creating novel therapeutic agents or functional materials (Omar et al., 2000).

Anticancer Activity

The synthesis of novel heterocyclic compounds derived from related structures and their evaluation against cancer cell lines highlight the potential of such molecules in anticancer research. The utilization of these compounds as anticancer agents underscores the importance of developing new chemical entities with potential therapeutic benefits. This research area offers promising avenues for the discovery of novel drugs with improved efficacy and selectivity against various types of cancer (Gomha et al., 2015).

Enzyme Inhibition

Compounds structurally related to this compound have been assessed for their ability to inhibit enzymes like lipase and α-glucosidase. The significance of enzyme inhibition studies lies in their potential application in treating diseases such as obesity and diabetes, where modulation of enzymatic activity can lead to therapeutic benefits. This line of research is crucial for identifying new compounds that can be developed into drugs to manage and treat metabolic disorders (Bekircan et al., 2015).

Properties

IUPAC Name

[4-[(E)-[(3,5-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-27-17-7-12(4-5-16(17)28-20(26)18-3-2-6-29-18)11-21-22-19(25)13-8-14(23)10-15(24)9-13/h2-11,23-24H,1H3,(H,22,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBNOFQTZQVHCB-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate

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